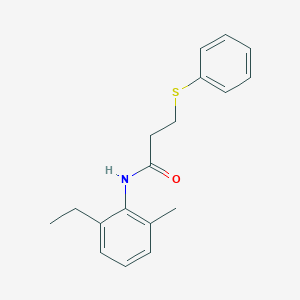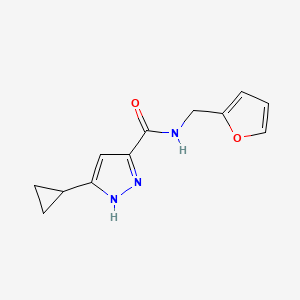![molecular formula C19H31NO B5083534 1-[5-(2,6-dimethylphenoxy)pentyl]-4-methylpiperidine](/img/structure/B5083534.png)
1-[5-(2,6-dimethylphenoxy)pentyl]-4-methylpiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[5-(2,6-dimethylphenoxy)pentyl]-4-methylpiperidine, also known as DMHP, is a synthetic compound that belongs to the family of piperidine derivatives. It has gained significant attention in the scientific community due to its potential applications in medical research. DMHP is a potent and selective agonist of the cannabinoid receptor CB2, which is predominantly expressed in immune cells.
作用机制
1-[5-(2,6-dimethylphenoxy)pentyl]-4-methylpiperidine is a potent and selective agonist of the cannabinoid receptor CB2. Upon binding to CB2, 1-[5-(2,6-dimethylphenoxy)pentyl]-4-methylpiperidine activates a signaling cascade that leads to the modulation of various cellular processes. CB2 is predominantly expressed in immune cells and is involved in the regulation of immune function. 1-[5-(2,6-dimethylphenoxy)pentyl]-4-methylpiperidine can modulate the immune response by regulating the production of cytokines and chemokines. 1-[5-(2,6-dimethylphenoxy)pentyl]-4-methylpiperidine can also activate the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
1-[5-(2,6-dimethylphenoxy)pentyl]-4-methylpiperidine has been shown to have a range of biochemical and physiological effects. It can modulate the immune response by regulating the production of cytokines and chemokines. 1-[5-(2,6-dimethylphenoxy)pentyl]-4-methylpiperidine can also activate the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation. Additionally, 1-[5-(2,6-dimethylphenoxy)pentyl]-4-methylpiperidine has been shown to have anti-inflammatory and analgesic properties. 1-[5-(2,6-dimethylphenoxy)pentyl]-4-methylpiperidine can also protect against neurodegeneration and has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
1-[5-(2,6-dimethylphenoxy)pentyl]-4-methylpiperidine has several advantages for lab experiments. It is a potent and selective agonist of the CB2 receptor, which allows for specific modulation of immune function. 1-[5-(2,6-dimethylphenoxy)pentyl]-4-methylpiperidine can also be synthesized in large quantities with high purity, which is important for reproducibility in experiments. However, 1-[5-(2,6-dimethylphenoxy)pentyl]-4-methylpiperidine also has limitations for lab experiments. It can be difficult to work with due to its high potency, which requires careful handling and dosing. Additionally, 1-[5-(2,6-dimethylphenoxy)pentyl]-4-methylpiperidine has a short half-life, which can make it challenging to study its long-term effects.
未来方向
There are several future directions for research on 1-[5-(2,6-dimethylphenoxy)pentyl]-4-methylpiperidine. One area of interest is the potential use of 1-[5-(2,6-dimethylphenoxy)pentyl]-4-methylpiperidine in cancer therapy. 1-[5-(2,6-dimethylphenoxy)pentyl]-4-methylpiperidine has been shown to have anticancer properties and has been investigated as a potential treatment for various types of cancer. Another area of interest is the potential use of 1-[5-(2,6-dimethylphenoxy)pentyl]-4-methylpiperidine in the treatment of autoimmune diseases. 1-[5-(2,6-dimethylphenoxy)pentyl]-4-methylpiperidine can modulate the immune response and has been studied for its potential use in the treatment of diseases such as multiple sclerosis and rheumatoid arthritis. Additionally, further research is needed to elucidate the long-term effects of 1-[5-(2,6-dimethylphenoxy)pentyl]-4-methylpiperidine and its potential use in the treatment of neurodegenerative diseases.
合成方法
1-[5-(2,6-dimethylphenoxy)pentyl]-4-methylpiperidine can be synthesized through a multistep process that involves the reaction of 2,6-dimethylphenol with 1-bromo-5-chloropentane to yield 1-[5-(2,6-dimethylphenoxy)pentyl]phenol. This intermediate is then converted to 1-[5-(2,6-dimethylphenoxy)pentyl]-4-methylpiperidine through a cyclization reaction with methylpiperidine in the presence of a base. The purity and yield of 1-[5-(2,6-dimethylphenoxy)pentyl]-4-methylpiperidine can be improved through further purification steps such as column chromatography and recrystallization.
科学研究应用
1-[5-(2,6-dimethylphenoxy)pentyl]-4-methylpiperidine has been extensively studied for its potential applications in medical research. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties. 1-[5-(2,6-dimethylphenoxy)pentyl]-4-methylpiperidine can also modulate the immune response and has been investigated as a potential treatment for autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. Additionally, 1-[5-(2,6-dimethylphenoxy)pentyl]-4-methylpiperidine has been shown to have anticancer properties and has been studied for its potential use in cancer therapy.
属性
IUPAC Name |
1-[5-(2,6-dimethylphenoxy)pentyl]-4-methylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO/c1-16-10-13-20(14-11-16)12-5-4-6-15-21-19-17(2)8-7-9-18(19)3/h7-9,16H,4-6,10-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVBXBLXXZMFJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCCCOC2=C(C=CC=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-{2-cyano-3-[(4-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}phenoxy)methyl]benzoic acid](/img/structure/B5083471.png)

![ethyl 4-[4-(2-bromo-4,5-dimethoxybenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B5083478.png)
![3-methylbutyl 4-[4-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5083486.png)
![2-{4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperazinyl}pyrazine](/img/structure/B5083487.png)

![N-{2-[3-(3-pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}-2,3-dihydro-1-benzofuran-5-carboxamide](/img/structure/B5083495.png)
![1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5083501.png)
![methyl 3-[(2-thienylacetyl)amino]benzoate](/img/structure/B5083508.png)


![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]benzamide](/img/structure/B5083532.png)
![{4-[4-(dimethylamino)phenyl]-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl}methanol](/img/structure/B5083539.png)
![N-methyl-N-[2-(2-pyridinyl)ethyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B5083545.png)